3,4-Dihydroxyphenylacetamidine

Vue d'ensemble

Description

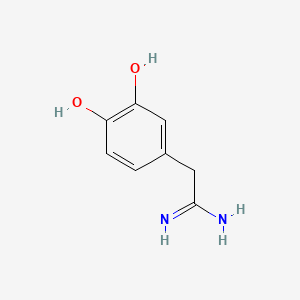

3,4-Dihydroxyphenylacetamidine is a chemical compound known for its diverse biological activities. It is a derivative of the natural product L-phenylalanine and has gained attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and an acetamidine group, making it a versatile molecule in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxyphenylacetamidine typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an acetamidine group through a series of reactions involving reagents such as ammonium acetate and acetic anhydride.

Final Product: The intermediate is then subjected to further reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial reagents include ammonium acetate, acetic anhydride, and solvents like ethanol or methanol .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxyphenylacetamidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Ethers, esters, and other substituted products.

Applications De Recherche Scientifique

3,4-Dihydroxyphenylacetamidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxyphenylacetamidine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxyphenylacetaldehyde: A metabolite of dopamine with similar structural features but different biological activities.

3,4-Dihydroxyphenylacetic acid: Another derivative of L-phenylalanine with distinct chemical properties and applications.

Uniqueness: 3,4-Dihydroxyphenylacetamidine is unique due to its specific combination of hydroxyl and acetamidine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

3,4-Dihydroxyphenylacetamidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups at the 3 and 4 positions of a phenyl ring attached to an acetamidine moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Tyrosinase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. The compound acts as a competitive inhibitor, leading to decreased melanin production in melanoma cells. This inhibition is dose-dependent, highlighting its potential use in treating hyperpigmentation disorders and skin cancers.

Biological Activities

-

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications. -

Anticancer Activity

Studies have demonstrated that compounds similar to this compound show antiproliferative effects against various cancer cell lines. For instance, related derivatives have shown activity against lung carcinoma (A549) and breast carcinoma (MCF-7) cells. The structure-activity relationship suggests that modifications in the chemical structure can enhance anticancer properties . -

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using different cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have focused on the biological activity of related compounds:

- Study on Melanoma Cells : A study investigated the effect of this compound on melanoma cells, revealing a significant reduction in melanin content and intracellular tyrosinase levels following treatment.

- Antiproliferative Effects : Another study assessed various derivatives of phenolic compounds and their effects on different cancer cell lines. The findings suggested that structural variations could lead to enhanced biological activity against specific cancers .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWZJWAQZANSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=N)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236141 | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87112-04-7 | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087112047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.